(2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium
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Overview
Description
(2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium is a chemical compound with the molecular formula C16H23O3S+ It is known for its unique structure, which includes an ethoxy group, an oxoethyl group, a methyl group, and a phenylpentan-2-yl group attached to a sulfanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of (1-oxo-1-phenylpentan-2-yl) sulfanium chloride with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out in an anhydrous solvent like diethyl ether at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfanium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine
The compound has potential applications in biology and medicine due to its unique structure. It can be used as a building block for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-oxoethyl)(methyl)(1-oxo-1-phenylpentan-2-YL)sulfanium involves its interaction with molecular targets through its functional groups. The sulfanium ion can participate in electrophilic reactions, while the ethoxy and oxoethyl groups can
Properties
CAS No. |
61836-24-6 |
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Molecular Formula |
C16H23O3S+ |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-methyl-(1-oxo-1-phenylpentan-2-yl)sulfanium |
InChI |
InChI=1S/C16H23O3S/c1-4-9-14(20(3)12-15(17)19-5-2)16(18)13-10-7-6-8-11-13/h6-8,10-11,14H,4-5,9,12H2,1-3H3/q+1 |
InChI Key |
KCDOSLUQSHXBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)[S+](C)CC(=O)OCC |
Origin of Product |
United States |
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